molecular formula C18H16N2OS B5521974 N-benzyl-2-(8-quinolinylthio)acetamide CAS No. 329921-37-1

N-benzyl-2-(8-quinolinylthio)acetamide

Cat. No. B5521974
CAS RN: 329921-37-1
M. Wt: 308.4 g/mol
InChI Key: ZKWPUPUWXISMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(8-quinolinylthio)acetamide is a chemical compound with various structural and chemical properties. It is part of a broader class of compounds that have been the focus of numerous studies due to their interesting molecular structures and potential applications.

Synthesis Analysis

The synthesis of similar compounds, like α-(acyloxy)-α-(quinolin-4-yl)acetamides, involves a Passerini three-component reaction between an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids. This process is carried out in water at room temperature, yielding the compound in quantitative yields (Taran et al., 2014).

Molecular Structure Analysis

Compounds like N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide and N-(4-Chlorophenyl)-2-(8-quinolyloxy)acetamide show specific bond lengths and angles within the normal ranges, contributing to the overall planarity of the molecule. These compounds feature intramolecular hydrogen bonds forming five and six-membered rings, respectively (Wen et al., 2006), (Y. Wang, Li, & Li, 2010).

Chemical Reactions and Properties

These compounds are involved in various chemical reactions. For example, N-benzyl-2-(quinolin-8-yloxy)acetamide derivatives demonstrate the ability to bind with acids, leading to changes in their fluorescence properties. This indicates the potential for interactions and reactions with various chemicals (Karmakar & Baruah, 2008).

Physical Properties Analysis

The physical properties of similar compounds, such as their crystalline structure and hydrogen bonding, contribute to their stability and reactivity. For instance, molecules like Bis[N-benzyl-2-(quinolin-8-yloxy)acetamide] are stabilized in their crystal packing by hydrogen bonds (Wang, Li, & Wu, 2011).

Scientific Research Applications

Antimalarial and Antiviral Applications

Research on sulfonamide derivatives, including those structurally related to N-benzyl-2-(8-quinolinylthio)acetamide, has shown promise in antimalarial and antiviral applications. A study by Fahim and Ismael (2021) explored the antimalarial activity of sulfonamides, finding that these compounds exhibited significant in vitro activity with IC50 values of less than 30µM. Additionally, molecular docking studies revealed these compounds had small energy affinity against key proteins in Plasmodium falciparum and SARS-CoV-2, highlighting their potential as therapeutic agents against malaria and COVID-19 (Fahim & Ismael, 2021).

Neuroprotective Effects

Another area of interest is the neuroprotective effects of quinoxaline derivatives, closely related to the chemical structure . Sheardown et al. (1990) reported on the neuroprotective properties of 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), highlighting its potent and selective inhibition of non-NMDA glutamate receptor binding. This compound protects against global ischemia, even when administered hours after an ischemic challenge, demonstrating its potential for treating ischemic brain injuries (Sheardown et al., 1990).

Luminescent Properties and Material Science

The synthesis and characterization of novel aryl amide ligands, including N-(benzyl)-2-(quinolin-8-yloxy)acetamide, have been investigated for their luminescent properties. Wu et al. (2006) synthesized three new aryl amide ligands and their lanthanide(III) complexes, finding that the Eu(III) complexes exhibited bright red fluorescence in the solid state. This research suggests potential applications in materials science, particularly in the development of new luminescent materials (Wu et al., 2006).

Antitubercular Activity

The antimicrobial and antitubercular activities of 2-(quinolin-4-yloxy)acetamides, a group that includes compounds structurally similar to N-benzyl-2-(8-quinolinylthio)acetamide, have been extensively studied. Pissinate et al. (2016) synthesized compounds with minimum inhibitory concentration (MIC) values as low as 0.05 μM against Mycobacterium tuberculosis. These compounds were also effective against drug-resistant strains and showed low toxicity, indicating their potential as candidates for tuberculosis treatment (Pissinate et al., 2016).

Selective Fluorescent Sensing

In the context of selective sensing, Zhou et al. (2012) developed a fluorescent sensor based on a quinoline platform that demonstrated high selectivity and sensitivity for detecting Cd(2+) ions. This sensor could distinguish Cd(2+) from Zn(2+) via different sensing mechanisms, illustrating the versatility of quinoline derivatives in analytical chemistry applications (Zhou et al., 2012).

Future Directions

The future directions for research on “N-benzyl-2-(8-quinolinylthio)acetamide” could involve further exploration of its synthesis, chemical reactions, and potential applications. This would require a thorough review and analysis of relevant scientific papers .

properties

IUPAC Name

N-benzyl-2-quinolin-8-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c21-17(20-12-14-6-2-1-3-7-14)13-22-16-10-4-8-15-9-5-11-19-18(15)16/h1-11H,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWPUPUWXISMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001248041
Record name N-(Phenylmethyl)-2-(8-quinolinylthio)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329921-37-1
Record name N-(Phenylmethyl)-2-(8-quinolinylthio)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329921-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylmethyl)-2-(8-quinolinylthio)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.